molecular formula C19H20N2O5S B2537322 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 898423-94-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2537322
CAS RN: 898423-94-4
M. Wt: 388.44
InChI Key: XULXDLQUJCNNOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” are not documented in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these properties for “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” are not available .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and tested for their antimicrobial activity. Some compounds displayed high activity against Gram-positive bacteria, showcasing the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
  • Hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, suggesting their use as potent antimicrobial agents (Molecules, 2020).

Anticancer Applications

  • Aryl/heteroaryl sulfonamide compounds, including those derived from quinoline, have been explored for their anticancer properties through mechanisms such as the inhibition of carbonic anhydrase isozymes. Certain derivatives have shown promising in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).
  • Novel structures based on quinoline and sulfonamide have been proposed as PI3K inhibitors and anticancer agents, demonstrating significant antiproliferative activities in vitro against various human cancer cell lines (European Journal of Medicinal Chemistry, 2014).

Anti-protozoal and Antimalarial Applications

  • Studies on quinoline N-oxides with sulfonamides have led to efficient methods for the synthesis of N-(quinolin-2-yl)sulfonamides, showing potential for antiprotozoal applications (Organic Letters, 2017).
  • Some sulfonamide derivatives have been evaluated for their in vitro antiprotozoal activity, confirming the antiprotozoal potential of sulfonamides and metal-based sulfonamides (Letters in Drug Design & Discovery, 2010).

Neuroprotective Applications

  • Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have been investigated for their neuroprotective effects against cerebral ischemia, demonstrating their potential in treating neurological conditions (Science, 1990).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-4-5-15(11-17(14)21)20-27(23,24)16-6-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULXDLQUJCNNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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